3-(2-Methoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol
Overview
Description
3-(2-Methoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is a complex heterocyclic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-methoxybenzaldehyde with 3-amino-1H-pyrazole to form an intermediate, which is then cyclized with 4-methylpyrimidine-2-thiol under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 4-methylpyrimidine-2-thiol moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Biological Studies: It is used in studies to understand its effects on cell proliferation, apoptosis, and other cellular processes.
Pharmacology: The compound’s pharmacokinetic and pharmacodynamic properties are explored to assess its suitability as a drug candidate.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the downregulation of cyclin-dependent kinase activity and the induction of apoptotic signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activity.
Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds are known for their antiproliferative and kinase inhibitory properties.
Uniqueness
3-(2-Methoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern and the presence of both methoxy and sulfanyl groups, which contribute to its distinct biological activity and chemical reactivity.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-5-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-12-8-9-21-20(22-12)28-11-14-10-17(26)25-19(23-14)18(13(2)24-25)15-6-4-5-7-16(15)27-3/h4-10,24H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTAHIQFEGFIDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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